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Compound Name: Herqueline

Cat. No.: B1201393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis

of Herquline analogues, focusing on the successful total syntheses of Herquline B and C.

Additionally, it outlines the current understanding of the biological activities of these compounds

and provides protocols for their evaluation.

Introduction
The Herqulines are a family of fungal alkaloids isolated from Penicillium herquei.[1][2]

Herquline A, the first member to be identified, possesses a unique and highly strained

pentacyclic structure.[3] Its analogues, Herquline B and C, feature a related macrocyclic core.

[4] These compounds have garnered significant interest from the synthetic and medicinal

chemistry communities due to their complex architectures and promising biological activities.

Herquline A has demonstrated anti-influenza virus properties, while Herquline B is a potent

inhibitor of platelet aggregation.[4][5]

Despite numerous efforts, the total synthesis of Herquline A has not yet been achieved,

highlighting the formidable challenges posed by its strained structure.[6][7] However, several

research groups have reported successful total syntheses of Herqulines B and C.[7] This

document focuses on the strategies developed by the Baran and Schindler groups, which offer

concise and scalable routes to these complex molecules.[8][9]
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Synthetic Strategies for Herquline B and C
The key challenges in the synthesis of Herqulines B and C include the construction of the

strained macrocyclic biaryl core and the stereoselective formation of the piperazine ring.[3]

Successful strategies have employed a biomimetic approach, starting from L-tyrosine

derivatives and involving a key macrocyclization step followed by a series of reductive

transformations.[8][9]

Baran's Concise Total Synthesis of Herqulines B and C
A concise and efficient total synthesis of Herqulines B and C was reported by the Baran group.

[8] This strategy is modeled on the proposed reductive biosynthesis of these natural products.

[8] The synthesis commences from readily available tyrosine-derived building blocks and

proceeds through a dimerization, macrocyclization, and four consecutive reductions.[8]

Key Features of the Baran Synthesis:

Concise Route: The synthesis is completed in a limited number of steps, making it attractive

for analogue synthesis.

Biomimetic Approach: The strategy mimics the proposed natural pathway for the formation of

Herqulines.[8]

Mild Reduction Conditions: The synthesis features the development of mild conditions for the

exhaustive reduction of the diketopiperazine intermediate.[8]

Schindler's Scalable Macrocyclization
A significant hurdle in the large-scale synthesis of Herquline analogues is the efficient formation

of the strained macrocyclic core. The Schindler group developed a scalable palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction for this key transformation.[9] Their

optimized conditions, which include the addition of water and air, significantly improve the yield

and reproducibility of the macrocyclization, enabling the synthesis of gram-scale quantities of

the cyclophane precursor.[9]

Table 1: Comparison of Key Macrocyclization Reaction Conditions
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Parameter Hutton Protocol Schindler Protocol

Catalyst Pd(dppf)Cl₂ Pd(dppf)Cl₂

Boron Source B₂Pin₂ B₂Pin₂ (increased equivalents)

Base K₂CO₃ K₂CO₃

Solvent DMSO/H₂O DMSO/H₂O

Additives None H₂O and Air

Scale 50-100 mg Gram-scale

Yield Moderate Enhanced

Synthetic Pathway to Herquline B (Baran Approach)

Starting Materials Synthetic Sequence Products

Tyrosine Derivatives DimerizationPeptide Coupling Macrocyclization
(Suzuki Coupling) First Reduction Second Reduction Third Reduction Fourth Reduction Herquline C Herquline B

Isomerization

Click to download full resolution via product page

Caption: Synthetic pathway to Herquline B.

Experimental Protocols
Protocol 1: Scalable Suzuki-Miyaura Macrocyclization
(Schindler)
This protocol describes the gram-scale synthesis of the macrocyclic precursor to Herquline

analogues.

Materials:

Diketopiperazine precursor
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Bis(pinacolato)diboron (B₂Pin₂)

Potassium carbonate (K₂CO₃)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Dimethyl sulfoxide (DMSO)

Deionized water

Procedure:

To a solution of the diketopiperazine precursor in a mixture of DMSO and water, add K₂CO₃

and B₂Pin₂.

Degas the mixture with argon for 30 minutes.

Add Pd(dppf)Cl₂ to the reaction mixture.

Heat the reaction at the specified temperature and monitor by LC-MS.

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

Purify the crude product by column chromatography to yield the macrocyclic product.

Table 2: Representative Reagent Quantities and Conditions
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Reagent/Condition Quantity/Value

Diketopiperazine 1.0 equiv

B₂Pin₂ 4.0 equiv

K₂CO₃ 6.0 equiv

Pd(dppf)Cl₂ 20 mol %

Solvent DMSO:H₂O (100:1)

Temperature 90 °C

Reaction Time 12-16 hours

Yield ~60%

Protocol 2: Final Reductive Cascade to Herquline B
(Baran)
This protocol outlines the final series of reductions to convert the advanced macrocyclic

intermediate to Herquline B.

Materials:

Macrocyclic precursor

Lithium metal

Anhydrous ammonia

2,2,2-Trifluoroethanol

[Ir(COE)₂Cl]₂

Diethylsilane

p-Toluenesulfonic acid (PTSA)

Ethylene glycol
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1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)

Anhydrous solvents (THF, Toluene, Benzene)

Procedure:

Birch Reduction: Dissolve the macrocyclic precursor in a mixture of THF and liquid ammonia

at -78 °C. Add lithium metal and trifluoroethanol and stir for 1 hour. Quench the reaction and

isolate the product.

Iridium-Catalyzed Reduction: Reflux the product from the previous step with [Ir(COE)₂Cl]₂

and diethylsilane in toluene.

Ketal Protection: Treat the resulting intermediate with PTSA and ethylene glycol in benzene

with a Dean-Stark trap to form the ketal-protected intermediate.

Final Reduction and Isomerization: Subject the ketal-protected intermediate to a final

reduction. The resulting Herquline C can be isolated or directly isomerized to Herquline B by

treatment with DBU in toluene.

Biological Activities and Evaluation
Inhibition of Platelet Aggregation by Herquline B
Herquline B is a potent inhibitor of platelet aggregation.[4] While the precise molecular target

and signaling pathway are not fully elucidated, it is known to interfere with the aggregation

process induced by agonists like ADP.[4][10]
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Caption: Potential site of action for Herquline B.

Protocol 3: In Vitro Platelet Aggregation Assay
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This protocol describes a method to evaluate the inhibitory effect of Herquline analogues on

platelet aggregation.

Materials:

Platelet-rich plasma (PRP) from healthy donors

Platelet-poor plasma (PPP)

Aggregating agent (e.g., ADP)

Herquline analogue solution (in a suitable solvent like DMSO)

Saline solution

Platelet aggregometer

Procedure:

Prepare PRP and PPP by centrifugation of whole blood.

Adjust the platelet count in the PRP using PPP.

Pre-warm the PRP sample to 37 °C in the aggregometer cuvette.

Add the Herquline analogue solution or vehicle control to the PRP and incubate.

Initiate platelet aggregation by adding the aggregating agent (ADP).

Monitor the change in light transmittance for a defined period.

Calculate the percentage of inhibition of aggregation compared to the vehicle control.

Determine the IC₅₀ value by testing a range of analogue concentrations.

Table 3: Reported IC₅₀ Value for Herquline B
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Aggregating Agent IC₅₀ (µM) Reference

ADP 1.6 [4]

Platelet-Activating Factor 5.0 [4]

Anti-Influenza Virus Activity of Herquline A
Herquline A has been shown to inhibit the replication of the influenza A/PR/8/34 virus strain in a

dose-dependent manner.[5][11] Notably, its mechanism of action appears to be distinct from

that of known neuraminidase inhibitors.[5]
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Anti-Influenza Activity Assessment Workflow

Culture MDCK cells

Infect cells with
Influenza A/PR/8/34

Treat with Herquline A
(or vehicle control)

Incubate for 48-72 hours

Perform Plaque Assay

Analyze Plaque Reduction
and Calculate IC₅₀

Click to download full resolution via product page

Caption: Workflow for assessing anti-influenza activity.

Protocol 4: Plaque Reduction Assay for Anti-Influenza
Activity
This protocol is used to determine the antiviral activity of Herquline analogues against the

influenza virus.
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Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza A/PR/8/34 virus stock

Cell culture medium (e.g., MEM)

Herquline analogue solution

Agarose overlay medium

Crystal violet staining solution

Procedure:

Seed MDCK cells in 6-well plates and grow to confluence.

Infect the cell monolayers with a diluted stock of influenza A/PR/8/34 virus.

After a 1-hour adsorption period, remove the virus inoculum.

Overlay the cells with an agarose medium containing various concentrations of the Herquline

analogue or a vehicle control.

Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible.

Fix the cells and stain with crystal violet to visualize the plaques.

Count the number of plaques in each well and calculate the percentage of plaque reduction

compared to the control.

Determine the IC₅₀ value from the dose-response curve.

Table 4: Reported Anti-Influenza Activity of Herquline A
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Virus Strain IC₅₀ (µg/mL)
Cytotoxicity (MDCK
cells)

Reference

A/PR/8/34 (H1N1) 10 >500 µg/mL [11][12]

Conclusion
The successful total syntheses of Herqulines B and C have paved the way for the large-scale

production of these complex molecules and their analogues. The strategies outlined in this

document provide a foundation for further medicinal chemistry efforts to explore the structure-

activity relationships of this promising class of natural products. The detailed protocols for

biological evaluation will aid in the discovery and development of new therapeutic agents

based on the Herquline scaffold. Further research is warranted to elucidate the precise

mechanisms of action and to achieve the elusive total synthesis of Herquline A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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